molecular formula C20H18N4O2S B2891765 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1251588-00-7

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2891765
CAS No.: 1251588-00-7
M. Wt: 378.45
InChI Key: WHJVBKVPZYKUSM-UHFFFAOYSA-N
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Description

This compound is a bis-oxadiazole derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group and a methylene-linked 1,2,4-oxadiazole moiety. The latter oxadiazole ring is further substituted at position 3 with a 4-(methylsulfanyl)phenyl group. Its structure combines aromatic, electron-deficient heterocycles (oxadiazoles) with sulfur-containing and alkyl substituents, which are known to influence solubility, electronic properties, and biological interactions .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-4-5-15(10-13(12)2)20-23-22-18(25-20)11-17-21-19(24-26-17)14-6-8-16(27-3)9-7-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVBKVPZYKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole rings can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, sulfuric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Oxadiazole Derivatives
Feature Target Compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Compound 13
Core Structure Bis-oxadiazole Mono-oxadiazole Mono-oxadiazole with ketone
Substituents 3,4-Dimethylphenyl, 4-(methylsulfanyl)phenyl 4-Methylphenyl, amine Phenylthio, ketone
Hydrogen Bonding Limited (no amine group) Extensive (N–H⋯N network) Moderate (ketone oxygen)
Reported Bioactivity Inferred potential None Muscle relaxant

Biological Activity

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by two oxadiazole rings and multiple substituents that contribute to its biological properties. The structural formula can be represented as follows:

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

The biological activities of oxadiazole derivatives have been widely studied, with findings indicating various pharmacological effects including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related oxadiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A-431 (skin cancer) cells.
  • Anti-inflammatory Effects : Certain oxadiazoles have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Inhibition of Enzymatic Activity : Some studies indicate that oxadiazole derivatives can inhibit specific enzymes related to cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, contributing to their cytotoxic effects on cancer cells.

Research Findings and Case Studies

Several studies have provided insights into the biological activity of similar oxadiazole compounds:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeCell Line/OrganismIC50 Value (µM)Notes
AnticancerHepG212.5Significant inhibition of cell viability
AntimicrobialE. coli20Effective against multiple bacterial strains
Anti-inflammatoryMouse ModelN/AReduced inflammation markers

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